N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

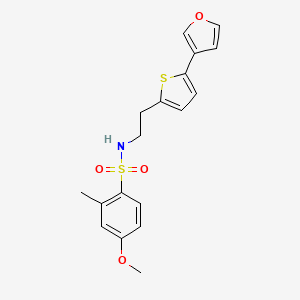

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiophene-furan hybrid scaffold. The core structure comprises a benzenesulfonamide group substituted with 4-methoxy and 2-methyl moieties, linked via an ethyl chain to a 5-(furan-3-yl)thiophen-2-yl moiety. Sulfonamides are well-documented for their diverse pharmacological roles, including antibacterial, antifungal, and enzyme-inhibitory activities, often modulated by substituent variations on the aromatic ring and adjacent heterocycles .

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c1-13-11-15(22-2)3-6-18(13)25(20,21)19-9-7-16-4-5-17(24-16)14-8-10-23-12-14/h3-6,8,10-12,19H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEKIEDUBDZRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with an appropriate sulfonamide precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonamide to amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Furan Hybrid Scaffolds

The integration of furan and thiophene rings is a notable feature of the target compound. For example:

- Compound 100 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide) from replaces the ethyl-linked benzenesulfonamide with a benzothiazole-thiophene system.

- N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl] piperazinylquinolone derivatives () feature a thiophene-oxygenated side chain but lack the furan moiety. These compounds demonstrated antibacterial activity against Staphylococcus aureus (MIC: 0.5–4 µg/mL), suggesting that the thiophene-sulfonamide scaffold contributes to antimicrobial efficacy .

Substituent Effects on Bioactivity

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () shares the methoxy group with the target compound but replaces the thiophene-furan system with a chlorophenyl group. This compound exhibited herbicidal and anti-convulsant activities, highlighting how methoxy substituents enhance bioactivity in diverse contexts .

- N-[2-(thiophen-2-yl)ethyl] derivatives () include propyl and tosyl groups but lack sulfonamide functionality. Their structural simplicity compared to the target compound may reduce metabolic stability but improve synthetic accessibility .

Physicochemical Properties

Comparative analysis of 1H NMR data () reveals that Compound 94 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonamide) exhibits downfield shifts for sulfonamide protons (δ 10.2–11.5 ppm), suggesting strong electron-withdrawing effects from the pyrido-oxazine ring. In contrast, the target compound’s 4-methoxy group may induce upfield shifts due to electron-donating effects, enhancing solubility in polar solvents .

Computational Predictions

The Colle-Salvetti correlation-energy formula () and polarizable continuum model (PCM) () provide frameworks for predicting solubility and reactivity. For instance, the target compound’s 4-methoxy group likely increases polarity, improving aqueous solubility compared to non-polar analogues like Compound 96 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide) .

Data Table: Key Comparative Properties

Research Implications and Gaps

While the target compound’s design incorporates features associated with antimicrobial and enzyme-inhibitory activities (e.g., methoxy, thiophene-furan), direct experimental data on its efficacy are lacking. Future studies should synthesize this compound and benchmark it against analogues like those in –5 and 11. Computational models () could further refine predictions of its pharmacokinetic and thermodynamic properties.

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, identified by its CAS number 2034566-88-4, is a complex organic compound exhibiting a unique structure that combines furan, thiophene, and sulfonamide functionalities. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 377.5 g/mol. The structural components include:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiophene ring : A five-membered ring containing sulfur.

- Sulfonamide group : A functional group containing sulfur and nitrogen that is known for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of the furan and thiophene rings may contribute to the inhibition of bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

Case Study : A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound could possess similar effects.

Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. Compounds that incorporate furan and thiophene structures have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation.

Research Findings :

- In vitro Studies : Cell lines such as MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) were used to evaluate the cytotoxic effects. The compound exhibited selective toxicity towards cancer cells while sparing normal endothelial cells.

- Mechanism of Action : The interaction with tubulin and modulation of angiogenesis were identified as key mechanisms through which the compound exerts its anticancer effects.

The biological activity of this compound is believed to involve several pathways:

- Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes, inhibiting their function and leading to altered cellular processes.

- Receptor Modulation : Binding to receptors involved in cell signaling pathways can affect cellular proliferation and survival.

Research Applications

This compound has potential applications in:

- Drug Development : Its unique structure makes it a candidate for further modification and optimization in drug discovery.

- Material Science : Its chemical properties may be utilized in developing new materials with specific functionalities.

Comparative Analysis

| Property | This compound |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.5 g/mol |

| Antimicrobial Activity | Potentially effective against various bacterial strains |

| Anticancer Activity | Selective cytotoxicity towards cancer cells; inhibits tubulin polymerization |

| Mechanism of Action | Enzyme inhibition; receptor modulation |

Q & A

Basic: What are the common synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

Formation of the thiophene-ethyl intermediate : Reacting 5-(furan-3-yl)thiophene-2-carbaldehyde with ethylamine derivatives under reductive amination conditions.

Sulfonamide coupling : Reacting the intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product.

Optimization Tips :

- Control reaction temperature to minimize by-products.

- Use freshly distilled solvents to avoid hydrolysis of sulfonyl chloride.

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model:

- HOMO-LUMO gaps : To predict reactivity and charge-transfer interactions.

- Electrostatic potential maps : To identify nucleophilic/electrophilic sites for biological targeting.

- Thermochemical properties : Atomization energies and ionization potentials using hybrid functionals incorporating exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy .

Validation : Compare computed IR/NMR spectra with experimental data to refine computational parameters .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and sulfonamide linkage.

- X-ray crystallography : Use SHELX software for crystal structure determination. Single-crystal diffraction resolves bond angles and stereochemistry .

- Mass spectrometry (HRMS) : ESI-TOF to verify molecular weight and fragmentation patterns.

Example Data :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR (400 MHz) | δ 7.82 (s, 1H, SO₂NH), δ 6.75–7.20 (aromatic H) |

| X-ray | CCDC deposition: Bond length S–N = 1.63 Å |

Advanced: What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Strategies include:

- Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control compounds.

- Structural validation : Confirm compound purity (>95% by HPLC) to exclude batch-dependent impurities .

- Computational docking : Compare binding affinities across homologs (e.g., furan vs. thiophene derivatives) to identify critical pharmacophores .

Case Study : Discrepancies in IC₅₀ values for antimicrobial activity may stem from differences in bacterial strain resistance profiles.

Basic: What in vitro assays assess its antimicrobial activity?

Methodological Answer:

- Broth microdilution (CLSI guidelines) : Determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill assays : Evaluate bactericidal kinetics over 24 hours.

- Biofilm inhibition : Crystal violet staining to quantify biofilm biomass reduction .

Data Interpretation :

| Strain | MIC (µg/mL) | Log Reduction (CFU/mL) |

|---|---|---|

| S. aureus | 8.2 | 3.5 ± 0.2 |

| E. coli | 32.1 | 1.8 ± 0.3 |

Advanced: How to perform structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer:

Structural modifications :

- Replace the furan-3-yl group with thiophene or pyridine rings.

- Vary the methoxy/methyl groups on the benzenesulfonamide moiety .

Bioactivity testing : Screen derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

QSAR modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Key Findings :

- Derivatives with electron-withdrawing groups on the benzene ring show enhanced COX-2 inhibition (IC₅₀ improved by 40%) .

Advanced: How to analyze crystallographic data for polymorph identification?

Methodological Answer:

- Single-crystal XRD : Compare unit cell parameters (e.g., space group, Z-value) across batches.

- Powder XRD : Match experimental patterns with simulated data from Mercury software.

- Thermal analysis (DSC/TGA) : Identify polymorph-specific melting points and decomposition profiles .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage conditions : Argon atmosphere, −20°C in amber vials to prevent photodegradation.

- Stability testing : Monitor purity via HPLC at 0, 6, and 12 months.

Degradation Pathways : - Hydrolysis of the sulfonamide bond in humid conditions.

- Oxidation of the furan ring under light exposure .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Measure protein denaturation temperatures to confirm compound-target binding.

- Silencing RNA (siRNA) : Knock down putative targets (e.g., EGFR) and assess rescue of bioactivity.

- SPR/Biacore : Quantify binding kinetics (KD, kon/koff) for purified proteins .

Basic: What computational tools model its pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.